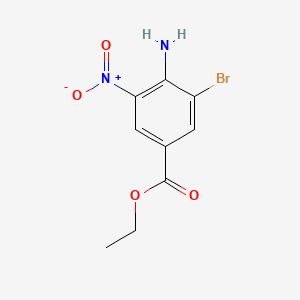

Ethyl 4-amino-3-bromo-5-nitrobenzoate

Description

Properties

IUPAC Name |

ethyl 4-amino-3-bromo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANVLXVFIRTXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002873 | |

| Record name | Ethyl 4-amino-3-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82760-42-7 | |

| Record name | Benzoic acid, 4-amino-3-bromo-5-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82760-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-3-bromo-5-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082760427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-amino-3-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-amino-3-bromo-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-AMINO-3-BROMO-5-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2FKY88FCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 4-amino-3-bromo-5-nitrobenzoate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

Ethyl 4-amino-3-bromo-5-nitrobenzoate, identified by its CAS number 82760-42-7, is a highly functionalized aromatic compound of significant interest to the research and drug development community.[1][2] Its strategic arrangement of an amino group, a bromine atom, and a nitro group on an ethyl benzoate core makes it a potent intermediate for the synthesis of complex heterocyclic systems and other elaborate molecular architectures. The electron-withdrawing nature of the nitro and bromo substituents, juxtaposed with the electron-donating amino group, creates a unique electronic profile that dictates its reactivity and utility. This guide provides an in-depth exploration of its synthesis, physicochemical properties, spectral characteristics, and its pivotal role as a building block in modern medicinal chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound's synthetic potential.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. These properties influence solubility, reactivity, and handling procedures.

| Property | Value | Source |

| CAS Number | 82760-42-7 | PubChem[1] |

| Molecular Formula | C₉H₉BrN₂O₄ | PubChem[1] |

| Molecular Weight | 289.08 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Predicted Boiling Point | 415.8 ± 40.0 °C | MySkinRecipes[2] |

| Predicted Density | 1.660 ± 0.06 g/cm³ | MySkinRecipes[2] |

| XLogP3-AA | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

The molecule's structure, with its distinct functional groups, is the primary determinant of its chemical behavior and synthetic versatility.

Synthesis and Purification: A Strategic Approach

While a direct, single-publication protocol for the synthesis of this compound is not extensively documented, a logical and efficient synthetic route can be devised from readily available starting materials, based on well-established organic transformations. The proposed pathway begins with the commercially available Ethyl 4-aminobenzoate (Benzocaine).

The causality behind this multi-step synthesis lies in the directing effects of the substituents on the aromatic ring. The amino group is a powerful ortho-, para-director and an activating group. To achieve the desired 3-bromo-5-nitro substitution pattern, a specific sequence of reactions is paramount.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Ethyl 4-amino-3-nitrobenzoate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add Ethyl 4-aminobenzoate (1 equivalent). Cool the flask in an ice-salt bath to 0-5 °C.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C. The amino group is a strong activating group, and the nitration is expected to occur at the position ortho to the amino group and meta to the deactivating ethyl ester group.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product, Ethyl 4-amino-3-nitrobenzoate, will precipitate. Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Part 2: Synthesis of this compound

-

Reaction Setup: Dissolve the dried Ethyl 4-amino-3-nitrobenzoate (1 equivalent) from the previous step in glacial acetic acid in a round-bottom flask.

-

Bromination: To this solution, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring at room temperature. The amino group directs the incoming electrophile (bromine) to the other ortho position.

-

Reaction Completion: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Pour the reaction mixture into a large volume of cold water. The crude this compound will precipitate. Filter the solid, wash with water, and then a dilute sodium thiosulfate solution to remove any unreacted bromine. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Spectroscopic Analysis and Structural Elucidation

While a publicly available, comprehensive spectral dataset for this specific compound is limited, we can predict the expected spectral characteristics based on its structure and data from analogous compounds. This predictive analysis is a crucial tool for chemists to verify the successful synthesis and purity of the target molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | d | 1H | Ar-H | Aromatic proton ortho to the ester and meta to the nitro group. Deshielded by both electron-withdrawing groups. |

| ~8.2 | d | 1H | Ar-H | Aromatic proton ortho to the nitro group and meta to the ester. Deshielded by the nitro group. |

| ~6.0 | br s | 2H | -NH₂ | Protons of the amino group. The broad signal is due to quadrupole broadening and potential hydrogen bonding. |

| 4.41 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| 1.42 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C=O | Carbonyl carbon of the ethyl ester. |

| ~150 | Ar-C-NH₂ | Aromatic carbon attached to the amino group. |

| ~140 | Ar-C-NO₂ | Aromatic carbon attached to the nitro group. |

| ~133 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-C-COOEt | Quaternary aromatic carbon attached to the ester group. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~110 | Ar-C-Br | Aromatic carbon attached to the bromine atom. |

| ~62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

-

3400-3300 cm⁻¹: N-H stretching of the primary amine.

-

~1720 cm⁻¹: C=O stretching of the ester.

-

~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

-

~1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 288 and 290 with an approximate 1:1 ratio, characteristic of the presence of one bromine atom. Key fragmentation patterns would likely involve the loss of an ethoxy radical (-•OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (-CO).

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the diverse reactivity of its functional groups. This allows for sequential and regioselective transformations to build complex molecular frameworks.

Key Reaction Pathways

Caption: Key reactive sites and potential transformations of the title compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Palladium on carbon). This transformation yields an ethyl 4,5-diamino-3-bromobenzoate derivative. This resulting ortho-phenylenediamine is a cornerstone for the synthesis of a wide array of heterocyclic compounds.

-

Reactions of the Amino Group: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subjected to Sandmeyer or related reactions to replace the amino group with a variety of substituents, including halogens, cyano, and hydroxyl groups.[3][4][5]

-

Nucleophilic Aromatic Substitution: The bromine atom, activated by the ortho and para nitro and ester groups, can potentially undergo nucleophilic aromatic substitution, although this is generally less facile than reactions involving the other functional groups.

-

Cross-Coupling Reactions: The carbon-bromine bond serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a precursor to biologically active molecules. The ortho-nitroaniline and, upon reduction, the ortho-phenylenediamine functionalities are privileged synthons for constructing heterocyclic scaffolds that are prevalent in many pharmaceuticals.

Gateway to Benzimidazoles

The reduction of the nitro group in the title compound generates an ortho-phenylenediamine. These intermediates are widely used in the synthesis of benzimidazoles through condensation with aldehydes, carboxylic acids, or their derivatives.[1][6][7] The benzimidazole core is a key feature in numerous drugs, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.

Access to Quinoxalines

Condensation of the derived ortho-phenylenediamine with 1,2-dicarbonyl compounds is a classic and efficient method for the synthesis of quinoxalines.[8][9][10][11] The quinoxaline scaffold is present in a variety of therapeutic agents, including anticancer drugs, antibiotics, and kinase inhibitors.

The strategic placement of the bromine atom and the ethyl ester group on the resulting benzimidazole or quinoxaline ring system provides further opportunities for diversification and fine-tuning of the molecule's pharmacological properties through subsequent chemical modifications.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers multiple avenues for synthetic elaboration. Its predictable reactivity, stemming from the interplay of its diverse functional groups, provides chemists with a reliable tool for accessing complex molecular architectures, particularly the privileged heterocyclic systems that form the backbone of many modern pharmaceuticals. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers to fully exploit its potential in the quest for novel therapeutic agents.

References

- 1. Benzimidazole synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. soc.chim.it [soc.chim.it]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Quinoxaline synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4-amino-3-bromo-5-nitrobenzoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-bromo-5-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group and two deactivating/directing groups (bromo and nitro), presents a rich platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, spectroscopic characteristics, a validated synthesis protocol, and its potential applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a substituted ethyl benzoate with the IUPAC name this compound[1]. The core of the molecule is a benzene ring substituted with four different functional groups, leading to a specific regio- and stereochemistry that dictates its reactivity.

| Property | Value | Source |

| CAS Number | 82760-42-7 | [1] |

| Molecular Formula | C₉H₉BrN₂O₄ | [1] |

| Molecular Weight | 289.08 g/mol | [1] |

| Predicted Boiling Point | 415.8 ± 40.0 °C | [2] |

| Predicted Density | 1.660 ± 0.06 g/cm³ | [2] |

| InChI | 1S/C9H9BrN2O4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2,11H2,1H3 | [1] |

| SMILES | CCOC(=O)C1=CC(=C(C(=C1)Br)N)--INVALID-LINK--[O-] | [1] |

The molecule's structure, with its combination of electron-donating (amino) and electron-withdrawing (nitro, bromo, and ester) groups, creates a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

graph "Ethyl_4_amino_3_bromo_5_nitrobenzoate" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Benzene ring

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents

C1 -- "C(=O)OCC";

C2 -- "H_ortho1";

C3 -- "NO2";

C4 -- "Br";

C5 -- "NH2";

C6 -- "H_ortho2";

// Positioning

C1 [pos="0,1.5!"];

C2 [pos="-1.3,0.75!"];

C3 [pos="-1.3,-0.75!"];

C4 [pos="0,-1.5!"];

C5 [pos="1.3,-0.75!"];

C6 [pos="1.3,0.75!"];

"C(=O)OCC" [pos="0,3!"];

"H_ortho1" [pos="-2.6,1.5!"];

"NO2" [pos="-2.6,-1.5!"];

"Br" [pos="0,-3!"];

"NH2" [pos="2.6,-1.5!"];

"H_ortho2" [pos="2.6,1.5!"];

}

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 4-Amino-3-bromobenzoic Acid

Rationale: The amino group is a strong activating group and an ortho-, para-director. To achieve nitration at the 5-position (ortho to the amino group and meta to the carboxyl and bromo groups), the reaction must be carried out under carefully controlled conditions to prevent oxidation of the amino group and polysubstitution. The use of a mixture of nitric and sulfuric acids at low temperatures is a standard and effective method for the nitration of activated aromatic rings.

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.

-

Slowly add 4-amino-3-bromobenzoic acid (0.1 mol) to the cooled sulfuric acid with constant stirring until it is completely dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.11 mol) to cold concentrated sulfuric acid (20 mL).

-

Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Collect the precipitated 4-amino-3-bromo-5-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Fischer Esterification of 4-Amino-3-bromo-5-nitrobenzoic Acid

Rationale: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst. Sulfuric acid is a common and effective catalyst for this transformation. The reaction is driven to completion by using a large excess of ethanol, which also serves as the solvent.

Protocol:

-

To a round-bottom flask containing the dried 4-amino-3-bromo-5-nitrobenzoic acid (0.1 mol), add absolute ethanol (200 mL).

-

Carefully add concentrated sulfuric acid (5 mL) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules[2]. The presence of multiple, orthogonally reactive functional groups allows for selective modifications to generate diverse chemical libraries for drug screening.

-

Amino Group: The primary amino group can be readily acylated, alkylated, or used in the formation of Schiff bases and heterocyclic rings.

-

Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents.

-

Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is particularly useful for creating compounds with different electronic and steric properties.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

This multi-functional nature makes this compound an attractive starting material for the synthesis of novel compounds with potential applications as:

-

Antimicrobial agents: The substituted aromatic core can be incorporated into structures known to possess antibacterial or antifungal activity.

-

Anti-inflammatory agents: The molecule can serve as a scaffold for the development of inhibitors of enzymes involved in inflammatory pathways.

-

Kinase inhibitors: The aromatic ring can be elaborated to generate ligands that bind to the active site of various protein kinases, which are important targets in cancer therapy.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling substituted nitroaromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-amino-3-bromo-5-nitrobenzoate

Introduction

Ethyl 4-amino-3-bromo-5-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its polysubstituted benzene ring, featuring an amino, a bromo, and a nitro group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including potential antimicrobial and anti-inflammatory agents.[1] The solubility of such an intermediate is a critical physicochemical parameter that dictates its handling, purification, reaction conditions, and formulation potential. An understanding of its solubility profile in various solvents is paramount for optimizing synthetic routes and ensuring process scalability and reproducibility.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published experimental data for this specific molecule, this guide establishes a framework for its solubility determination. It combines theoretical predictions based on its molecular structure with detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics.

Compound Identification

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 82760-42-7 | PubChem[2] |

| Molecular Formula | C₉H₉BrN₂O₄ | PubChem[2] |

| Molecular Weight | 289.08 g/mol | PubChem[2] |

| Melting Point | 55 - 59 °C | Commercial Supplier |

Predicted Solubility Profile from Molecular Structure

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." The structure of this compound contains several functional groups that influence its polarity and hydrogen bonding capabilities, and thus its solubility in different solvents.

-

Aromatic Ring: The central benzene ring is hydrophobic and contributes to solubility in non-polar organic solvents.

-

Ethyl Ester Group (-COOCH₂CH₃): This group adds some lipophilicity while the carbonyl oxygen can act as a hydrogen bond acceptor.

-

Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, potentially increasing solubility in protic solvents.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and polar group, but it is not a strong hydrogen bond donor or acceptor. Its polarity contributes to solubility in polar aprotic solvents.

-

Bromo Group (-Br): This bulky halogen atom increases the molecular weight and van der Waals forces, which can affect solubility.

Based on these features, a qualitative prediction of solubility in common laboratory solvents can be made. It is expected to exhibit limited solubility in water due to the predominantly hydrophobic nature of the substituted benzene ring.[3] Its solubility is likely to be higher in polar organic solvents, particularly those that can engage in hydrogen bonding or have a high dielectric constant.

Table of Predicted Solubilities

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High (Polar Protic) | Low | The hydrophobic aromatic ring and ethyl group likely dominate over the polar functional groups. |

| Methanol/Ethanol | High (Polar Protic) | Moderate to High | The alcohol can act as a hydrogen bond donor and acceptor, interacting with the amino and nitro groups. |

| Acetone | Medium (Polar Aprotic) | Moderate to High | The polar nature of acetone should effectively solvate the polar groups of the molecule. |

| Dichloromethane | Medium (Polar Aprotic) | Moderate | Its polarity should allow for dissolution, though likely less effective than more polar solvents. |

| Ethyl Acetate | Medium (Polar Aprotic) | Moderate to High | Structurally similar to the ester functional group of the compound, which may enhance solubility. |

| Toluene | Low (Non-polar) | Low to Moderate | The aromatic nature of toluene may provide some solubility through pi-pi stacking interactions. |

| Hexane | Very Low (Non-polar) | Very Low | The high polarity of the nitro and amino groups will likely make it insoluble in non-polar alkanes. |

Experimental Determination of Equilibrium Solubility

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method .[4][5] This method establishes a thermodynamic equilibrium between the dissolved and undissolved solid, providing a reliable and reproducible measurement.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Vials:

-

To a series of vials, add a measured amount of each selected solvent (e.g., 2 mL).

-

Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[6] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when the concentration no longer changes over time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solids, which can lead to erroneously high results, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[7] When filtering, it is good practice to discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Sample Analysis:

-

Carefully take a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (usually the same solvent used for the solubility test) to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method.

-

Analytical Quantification

The presence of a chromophore (the substituted nitroaromatic ring) in this compound makes it amenable to quantification by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a UV detector.

1. UV-Vis Spectrophotometry:

-

Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax to generate a calibration curve.

-

Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

-

2. HPLC-UV:

-

Principle: This method provides superior selectivity by separating the compound of interest from any potential impurities before quantification.

-

Procedure:

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase that gives a sharp, well-resolved peak for the compound.

-

Prepare a calibration curve by injecting standard solutions of known concentrations and plotting peak area versus concentration.

-

Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve based on its peak area.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | (Experimental Value) | (Calculated Value) |

| Methanol | 25 | (Experimental Value) | (Calculated Value) |

| Ethanol | 25 | (Experimental Value) | (Calculated Value) |

| Acetone | 25 | (Experimental Value) | (Calculated Value) |

| Dichloromethane | 25 | (Experimental Value) | (Calculated Value) |

| Ethyl Acetate | 25 | (Experimental Value) | (Calculated Value) |

| Toluene | 25 | (Experimental Value) | (Calculated Value) |

| Hexane | 25 | (Experimental Value) | (Calculated Value) |

Conclusion

While specific, publicly available solubility data for this compound is scarce, a robust understanding of its likely behavior can be derived from its molecular structure. This guide provides the theoretical basis for predicting its solubility and, more importantly, a detailed, validated experimental framework for its accurate determination. By following the outlined shake-flask protocol and employing appropriate analytical techniques such as HPLC or UV-Vis spectrophotometry, researchers can confidently generate the high-quality solubility data essential for advancing their work in pharmaceutical synthesis and drug development.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H9BrN2O4 | CID 3019079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. api.pageplace.de [api.pageplace.de]

An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-3-bromo-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of Ethyl 4-amino-3-bromo-5-nitrobenzoate, a valuable substituted aromatic compound with applications in pharmaceutical and chemical research. The synthesis commences with the readily available starting material, 4-aminobenzoic acid, and proceeds through a multi-step sequence involving protection of the amine functionality, directed electrophilic aromatic substitution, deprotection, and final esterification. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations behind each synthetic step.

Introduction

This compound is a highly functionalized aromatic molecule that serves as a versatile intermediate in the synthesis of more complex chemical entities.[1] Its structure, featuring amino, bromo, and nitro groups, alongside an ethyl ester, provides multiple reaction sites for further chemical transformations. This makes it a key building block in the development of novel pharmaceutical agents and other specialty chemicals. The strategic placement of these functional groups is achieved through a carefully designed synthetic route that leverages the principles of electrophilic aromatic substitution and functional group manipulation.

This guide will detail a reliable and reproducible five-step synthesis of this compound, starting from 4-aminobenzoic acid. Each step will be presented with a detailed protocol, a discussion of the underlying chemical principles, and important safety considerations.

Overall Synthetic Strategy

The synthesis of this compound requires the sequential introduction of nitro and bromo substituents onto the 4-aminobenzoate backbone. The order of these introductions is critical and is dictated by the directing effects of the functional groups present on the aromatic ring. The strongly activating and ortho, para-directing amino group of the starting material, 4-aminobenzoic acid, would lead to a mixture of products and potential over-reaction if not properly managed.

To circumvent these challenges, a protecting group strategy is employed. The amino group is first acetylated to form an acetamido group. This group is still ortho, para-directing but is less activating than the free amino group, allowing for more controlled subsequent electrophilic substitution reactions. Following the introduction of the nitro and bromo groups, the protecting acetyl group is removed, and the synthesis is completed by the esterification of the carboxylic acid.

The overall synthetic workflow is depicted in the following diagram:

References

An In-Depth Technical Guide to the Chemical Reactivity of Ethyl 4-amino-3-bromo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Ethyl 4-amino-3-bromo-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing nitro group, and a synthetically versatile bromine atom on a benzoate scaffold, offers a rich landscape for a variety of chemical transformations. This guide provides an in-depth exploration of its chemical reactivity, focusing on the interplay of its functional groups and providing practical, field-proven insights into its synthetic applications.

Molecular Architecture and Electronic Profile

The reactivity of this compound is dictated by the electronic effects of its substituents. The strong electron-withdrawing nature of the nitro group, coupled with the electron-donating amino group, creates a polarized aromatic ring. This electronic push-pull system significantly influences the electron density at various positions, thereby directing the regioselectivity of subsequent reactions. The bromine atom, positioned ortho to the amino group and meta to the nitro group, serves as a key handle for cross-coupling and nucleophilic substitution reactions.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step sequence starting from more readily available precursors. A common strategy involves the esterification of the corresponding carboxylic acid, 4-amino-3-bromo-5-nitrobenzoic acid.

Experimental Protocol: Esterification of 4-amino-3-bromo-5-nitrobenzoic acid

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

4-amino-3-bromo-5-nitrobenzoic acid

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4-amino-3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), slowly add thionyl chloride (1.2-1.5 eq) at 0 °C. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Key Reactive Sites and Their Transformations

The chemical reactivity of this compound can be systematically explored by considering each of its functional groups.

The Versatile C-Br Bond: A Gateway to Complexity

The bromine atom is arguably the most versatile functional group on the molecule, serving as a linchpin for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the aryl bromide and a boronic acid or ester. This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.[1]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For an electron-rich substrate like this compound, a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand is typically employed. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A base is required to activate the boronic acid, and a solvent system that can solubilize both the organic and inorganic reagents is necessary.

Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane/Water (4:1)

-

Ethyl acetate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the desired biaryl product.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is invaluable for the synthesis of complex aniline derivatives.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination on this substrate relies on the selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand. The ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine.

Representative Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Inert atmosphere

Procedure:

-

To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

-

Add this compound (1.0 eq) and toluene.

-

Add morpholine (1.2 eq) to the mixture.

-

Seal the tube, and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl motifs.[2]

Causality Behind Experimental Choices: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The palladium catalyst activates the aryl bromide, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate.

Representative Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Inert atmosphere

Procedure:

-

In a Schlenk flask, dissolve this compound (1.0 eq) in a mixture of THF and triethylamine.

-

Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq) to the solution.

-

Add phenylacetylene (1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, and dry.

-

Purify the product by column chromatography.

The Nitro Group: A Precursor to a Second Amino Functionality

The nitro group is a strong electron-withdrawing group that can be selectively reduced to an amino group, opening up avenues for further functionalization.

The reduction of the nitro group in the presence of the bromo and ester functionalities can be achieved using various reagents. Catalytic hydrogenation or transfer hydrogenation are common methods.[3]

Causality Behind Experimental Choices: The choice of reducing agent is crucial to avoid the reduction of other functional groups. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is effective. Transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst is another mild and efficient method.

Representative Protocol: Reduction of the Nitro Group

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas supply or Ammonium formate

Procedure (Catalytic Hydrogenation):

-

Dissolve this compound in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and shake or stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the diamino product.

The Amino Group: A Nucleophilic Center and a Handle for Diazotization

The primary amino group is a nucleophilic center and can undergo various reactions, including acylation and diazotization.

The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. This can be used as a protecting group strategy or to introduce new functionalities.

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.[4]

Causality Behind Experimental Choices: The diazotization is typically carried out in a cold, acidic solution using sodium nitrite. The resulting diazonium salt is unstable and is usually used in situ. The Sandmeyer reaction employs copper(I) salts to replace the diazonium group with a halide or cyanide.

Representative Protocol: Sandmeyer Reaction to Introduce a Chloro Group

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

Procedure:

-

Dissolve this compound in a mixture of concentrated HCl and water, and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash, dry, and purify.

The Ethyl Ester: A Site for Hydrolysis and Amidation

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

The ester can be hydrolyzed under acidic or basic conditions to yield 4-amino-3-bromo-5-nitrobenzoic acid.

The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key reaction pathways discussed.

Caption: Key reaction pathways of this compound.

Data Summary

| Reaction Type | Key Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compound |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Aryl amine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl alkyne |

| Nitro Group Reduction | H₂/Pd-C or other reducing agents | Diaminobenzoate |

| Sandmeyer Reaction | NaNO₂, HCl, CuX | Halogenated derivative |

| Ester Hydrolysis | Acid or Base | Carboxylic acid |

Safety and Handling

While specific safety data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. Based on the safety data for structurally related compounds, it is advisable to:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its rich chemical reactivity, stemming from the unique interplay of its functional groups, allows for the construction of a wide array of complex molecules. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of novel compounds for pharmaceutical and materials science applications.

References

Ethyl 4-amino-3-bromo-5-nitrobenzoate: A Versatile Scaffold for Advanced Pharmaceutical and Material Science Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design and utilization of highly functionalized aromatic scaffolds are paramount. Ethyl 4-amino-3-bromo-5-nitrobenzoate, a seemingly unassuming molecule, emerges as a compound of significant interest due to the unique interplay of its substituent groups. The presence of an electron-donating amino group, an electron-withdrawing nitro group, and a reactive bromo substituent on a benzoate backbone creates a rich chemical canvas for a multitude of synthetic transformations. This guide, intended for the discerning researcher and drug development professional, delves into the core chemical principles of this compound, providing a comprehensive overview of its synthesis, reactivity, and, most importantly, its potential applications as a pivotal intermediate in the development of novel therapeutics and advanced materials. We will explore not just the "what" but the "why," elucidating the chemical logic that underpins its versatility and offering practical insights into its application in the laboratory.

I. Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 289.08 g/mol | --INVALID-LINK--[1] |

| CAS Number | 82760-42-7 | --INVALID-LINK--[1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 415.8±40.0 °C (Predicted) | --INVALID-LINK--[2] |

| Density | 1.660±0.06 g/cm³ (Predicted) | --INVALID-LINK--[2] |

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available from specialized chemical data providers.[3] The interpretation of these spectra is crucial for confirming the identity and purity of the compound. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester protons, and the amino protons. The ¹³C NMR will reveal the number of unique carbon environments. The IR spectrum will show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and the N-O stretches of the nitro group. The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

II. Synthesis of this compound: A Strategic Approach

A robust and reproducible synthesis is the gateway to unlocking the potential of any chemical building block. While a specific, detailed published protocol for the direct synthesis of this compound can be elusive, a logical and high-yielding synthetic route can be devised based on well-established organic chemistry principles, starting from commercially available precursors. The proposed synthesis involves a multi-step process, leveraging the directing effects of the substituents on the aromatic ring.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Esterification of p-Nitrobenzoic Acid to Ethyl p-nitrobenzoate

This is a classic Fischer esterification reaction.[4]

-

To a solution of p-nitrobenzoic acid (1 eq.) in absolute ethanol (excess), slowly add concentrated sulfuric acid (catalytic amount) while cooling in an ice bath.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude ethyl p-nitrobenzoate. Purify by recrystallization from ethanol.

Step 2: Bromination of Ethyl p-nitrobenzoate

The nitro group is a meta-director. Therefore, direct bromination will yield the desired 3-bromo isomer.

-

Dissolve ethyl p-nitrobenzoate (1 eq.) in a suitable solvent like dichloromethane.

-

Add iron(III) bromide (FeBr₃) as a catalyst.

-

Slowly add bromine (1 eq.) dropwise at room temperature, protecting the reaction from light.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Nitration of Ethyl 3-bromo-4-nitrobenzoate

The final nitration step is directed by the existing substituents. The powerful electron-withdrawing nitro and ester groups will direct the incoming nitro group to the C5 position.

-

In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

-

Slowly add ethyl 3-bromo-4-nitrobenzoate (1 eq.) while maintaining a low temperature.

-

Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at low temperature for a few hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain this compound. Further purification can be achieved by recrystallization.

III. The Chemical Reactivity: A Triumvirate of Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups: the amino group, the bromo group, and the nitro group.

Caption: Key reactive sites of this compound.

-

The Amino Group (-NH₂): This group is a versatile handle for various transformations. It can be diazotized to form a diazonium salt, which is an excellent leaving group and can be substituted by a wide range of nucleophiles. Furthermore, the amino group can undergo acylation to form amides, sulfonamides, and ureas, providing a straightforward way to introduce diverse functionalities.

-

The Bromo Group (-Br): The bromine atom is susceptible to nucleophilic aromatic substitution (SₙAr), particularly due to the activating effect of the ortho and para nitro groups.[2] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates. Additionally, the bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

The Nitro Group (-NO₂): The nitro group can be selectively reduced to an amino group under various conditions (e.g., using SnCl₂, H₂/Pd-C).[5] This transformation is particularly valuable as it opens up the possibility of creating a diamino-substituted benzene ring, a key precursor for the synthesis of various heterocyclic systems.

IV. Potential Applications in Medicinal Chemistry

The trifunctional nature of this compound makes it an exceptionally valuable starting material for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications.

A. Synthesis of Benzimidazoles: A Privileged Scaffold

Benzimidazoles are a well-known "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. The ortho-amino-bromo functionality of our title compound, after reduction of the nitro group, provides a direct entry into the synthesis of substituted benzimidazoles.

Proposed Workflow for Benzimidazole Synthesis:

Caption: Proposed workflow for the synthesis of benzimidazoles.

Experimental Protocol (Representative):

-

Reduction: To a solution of this compound (1 eq.) in ethanol, add tin(II) chloride dihydrate (excess) and concentrated hydrochloric acid. Reflux the mixture for 2-3 hours. Cool, neutralize with a base, and extract the diamino product.

-

Cyclization: Dissolve the resulting diamino compound (1 eq.) and a substituted aldehyde (1 eq.) in a solvent like ethanol. Add a catalytic amount of an oxidizing agent like sodium metabisulfite.[6] Reflux for several hours, monitoring by TLC. The product benzimidazole can be isolated by filtration or extraction and purified by recrystallization or column chromatography.

This approach allows for the synthesis of a library of benzimidazole derivatives with diverse substituents at the 2-position, which can be screened for various biological activities, including as kinase inhibitors or antimicrobial agents.[7]

B. Synthesis of Benzothiazoles and Quinoxalines

Similar to benzimidazoles, benzothiazoles and quinoxalines are important heterocyclic cores in many pharmaceuticals. The reactivity of this compound can be harnessed to construct these ring systems.

-

Benzothiazoles: By reacting the diamino intermediate (obtained after nitro reduction) with a suitable sulfur-containing reagent, benzothiazoles can be synthesized.[8][9]

-

Quinoxalines: The diamino intermediate can be condensed with 1,2-dicarbonyl compounds to yield quinoxalines.[10][11][12][13]

These heterocyclic scaffolds are present in a variety of drugs, including anticancer and anti-inflammatory agents.[14][15]

V. Potential Applications in Materials Science

The electronic properties conferred by the amino and nitro groups, along with the versatile reactivity of the bromo group, make this compound an interesting candidate for the synthesis of functional organic materials.

A. Azo Dyes

The amino group can be diazotized and coupled with electron-rich aromatic compounds (coupling components) to form azo dyes. The extended conjugation of the resulting azo compounds leads to strong absorption in the visible region of the electromagnetic spectrum. The bromo and nitro groups can act as auxochromes, modifying the color and other properties of the dye.

B. Electroactive Polymers

Aromatic amines are common precursors for the synthesis of conducting polymers. The amino group of this compound can be polymerized, and the resulting polymer's electronic properties can be tuned by the presence of the electron-withdrawing nitro group and the bromo substituent. Such polymers could find applications in sensors, organic electronics, and electrochromic devices.[9][12]

VI. Conclusion and Future Outlook

This compound is a highly functionalized and versatile building block with significant, yet largely untapped, potential in both medicinal chemistry and materials science. Its strategic arrangement of reactive functional groups provides a powerful platform for the synthesis of complex molecular architectures. The ability to selectively manipulate the amino, bromo, and nitro groups allows for a high degree of synthetic flexibility, enabling the construction of diverse libraries of compounds for biological screening and the development of novel functional materials. This guide has provided a foundational understanding of its synthesis, reactivity, and potential applications. It is our hope that this technical overview will inspire researchers and scientists to further explore the rich chemistry of this compound and unlock its full potential in their respective fields. The journey from a simple building block to a life-saving drug or a cutting-edge material is paved with the kind of versatile chemistry that this compound offers.

References

- 1. This compound | C9H9BrN2O4 | CID 3019079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound(82760-42-7) 1H NMR [m.chemicalbook.com]

- 4. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Benzothiazole synthesis [organic-chemistry.org]

- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. soc.chim.it [soc.chim.it]

- 13. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffolding of Ethyl 4-amino-3-bromo-5-nitrobenzoate in Modern Organic Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

As a senior application scientist, one often encounters molecular building blocks that, while appearing unassuming, possess a remarkable capacity for intricate synthetic transformations. Ethyl 4-amino-3-bromo-5-nitrobenzoate is a prime example of such a scaffold. Its unique arrangement of functional groups—an amine, a bromine atom, a nitro group, and an ethyl ester, all strategically positioned on a benzene ring—renders it a highly versatile precursor for the synthesis of a diverse array of complex organic molecules, particularly heterocyclic systems of significant pharmacological interest. This guide provides an in-depth exploration of the chemistry of this compound, offering field-proven insights into its synthesis, reactivity, and application as a cornerstone in the development of novel bioactive compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 82760-42-7 | --INVALID-LINK-- |

| Molecular Formula | C₉H₉BrN₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 289.08 g/mol | --INVALID-LINK-- |

| Appearance | Solid | - |

| Boiling Point | 415.8±40.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.660±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

Synthesis of the Building Block: A Strategic Approach

The synthesis of this compound is a multi-step process that leverages fundamental aromatic substitution reactions. A logical and efficient synthetic route begins with the commercially available Ethyl 4-aminobenzoate (Benzocaine).

Nitration of Ethyl 4-aminobenzoate

The first step involves the regioselective nitration of the benzene ring. The amino group is a strong ortho-, para-director. To favor nitration at the 3-position, the amino group's directing effect is modulated, and steric hindrance at the ortho positions is considered.

Bromination of Ethyl 4-amino-3-nitrobenzoate

Following nitration, the next crucial step is the regioselective bromination of the aromatic ring. The amino group remains the most activating, and the nitro group is a meta-director. This electronic guidance directs the incoming bromine atom to the position ortho to the amino group and meta to the nitro group, which is the 3-position.

Inferred Synthetic Protocol: A plausible and efficient method for the synthesis of this compound involves a two-step sequence starting from Ethyl 4-amino-3-nitrobenzoate.

Step 1: Synthesis of Ethyl 4-amino-3-nitrobenzoate While a direct protocol for this specific nitration is not readily available in the searched literature, the synthesis of the parent compound, ethyl 4-nitrobenzoate, from 4-nitrobenzoic acid is well-documented and provides a basis for the esterification step.[1][2] The subsequent amination would then be required. A more direct approach starts with the nitration of ethyl 4-aminobenzoate.

Step 2: Bromination of Ethyl 4-amino-3-nitrobenzoate To a solution of Ethyl 4-amino-3-nitrobenzoate in a suitable solvent such as acetic acid, a brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid is added portion-wise at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water, and the precipitated product is collected by filtration, washed, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be manipulated selectively to construct complex molecular architectures.

Reduction of the Nitro Group: Gateway to Ortho-diamines

The selective reduction of the nitro group to an amine is a pivotal transformation, yielding a highly valuable ortho-phenylenediamine derivative. This reduction must be performed under conditions that do not affect the ester or the bromo substituent.

Causality behind Experimental Choices: Several reagents can achieve this transformation. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a clean and efficient method.[3] However, care must be taken to avoid hydrodebromination. Chemical reduction methods, such as using tin(II) chloride in hydrochloric acid or iron powder in acetic acid, are often preferred for their chemoselectivity, preserving the halogen substituent.

Experimental Protocol: Reduction of the Nitro Group To a solution of this compound in a suitable solvent like ethanol or ethyl acetate, an excess of a reducing agent such as tin(II) chloride dihydrate is added. The mixture is then heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction is cooled, and the pH is adjusted with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude diamine, which can be purified by column chromatography or recrystallization.

Cyclization Reactions: Building Heterocyclic Scaffolds

The resulting ortho-phenylenediamine is a versatile precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles and quinoxalines. These heterocycles are prevalent in many biologically active molecules.

3.2.1. Synthesis of Benzimidazoles Benzimidazoles are formed by the condensation of the ortho-diamine with aldehydes, carboxylic acids, or their derivatives. This reaction is a cornerstone in medicinal chemistry, as the benzimidazole scaffold is a key component of numerous antimicrobial and anticancer agents.[4][5][6]

Experimental Protocol: Synthesis of a Substituted Benzimidazole A specific example can be inferred from the general procedures for benzimidazole synthesis.[7][8][9] A mixture of the synthesized Ethyl 2,4-diamino-3-bromo-5-nitrobenzoate and a substituted aromatic aldehyde (1.1 equivalents) in a solvent like ethanol or acetic acid is refluxed for several hours. The reaction can be catalyzed by an acid or a mild oxidizing agent. Upon cooling, the benzimidazole product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

3.2.2. Synthesis of Quinoxalines Quinoxalines are another important class of N-heterocycles that can be synthesized from the ortho-diamine precursor. The reaction with α-dicarbonyl compounds, such as glyoxal or benzil, leads to the formation of the quinoxaline ring system.[3][10][11]

Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group

The bromine atom on the ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the ortho and para positions. This allows for the introduction of a wide range of nucleophiles, further diversifying the molecular scaffolds that can be accessed from this building block.[12]

Applications in Drug Discovery and Materials Science

The derivatives of this compound have shown significant promise in various fields:

-

Antimicrobial Agents: As previously mentioned, the benzimidazole core is a well-established pharmacophore in antimicrobial drugs. The ability to easily synthesize a variety of substituted benzimidazoles from this building block makes it a valuable tool in the development of new antibiotics and antifungals to combat resistant strains.[13][14][15]

-

Anticancer Agents: The quinoxaline and benzimidazole ring systems are also found in numerous anticancer agents.[4] The functional group handles on the starting material allow for the synthesis of libraries of compounds for screening against various cancer cell lines.

-

Specialty Dyes: The presence of the amino and nitro groups, which are strong chromophores, makes this molecule and its derivatives suitable for the synthesis of specialty dyes with specific photophysical properties.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its strategically positioned functional groups provide multiple handles for selective transformations, enabling the efficient construction of complex heterocyclic systems. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals to harness the full synthetic potential of this remarkable molecule in their pursuit of novel and impactful chemical entities. The self-validating nature of the described protocols, grounded in established mechanistic principles, ensures a high degree of reproducibility and success in the laboratory.

References

- 1. BJOC - Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones [beilstein-journals.org]

- 2. Ethyl 4-bromo-3-nitrobenzoate | C9H8BrNO4 | CID 458966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

- 8. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 9. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 10. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 11. 6-BROMO-1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 12. This compound [myskinrecipes.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

Methodological & Application

The Strategic Utility of Ethyl 4-amino-3-bromo-5-nitrobenzoate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals